Urocortin II is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family, which plays a crucial role in various physiological processes, particularly in the regulation of stress responses. It is a 38-amino acid peptide that exhibits high selectivity for the CRF2 receptor, distinguishing it from other members of its family, such as Urocortin I, which can bind to both CRF1 and CRF2 receptors. Urocortin II is primarily expressed in the hypothalamus and has been implicated in cardiovascular regulation, anxiety modulation, and the management of stress responses .
Urocortin II is encoded by the UCN2 gene located on chromosome 3 in humans. This gene plays a significant role in various biological functions, including the regulation of estradiol during pregnancy and potentially influencing cardiovascular health . The peptide is synthesized in the hypothalamic magnocellular neurons and released into circulation, where it interacts with its specific receptors .
The synthesis of Urocortin II can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. SPPS allows for the stepwise assembly of amino acids on a solid support, enabling precise control over peptide length and sequence. In contrast, recombinant methods involve inserting the UCN2 gene into expression vectors in host cells (such as bacteria or yeast), which then produce the peptide through cellular machinery.
Urocortin II has a distinct molecular structure characterized by an alpha-helical conformation. The three-dimensional structure reveals two helices connected by a loop region, which is critical for its interaction with CRF2 receptors. This structural arrangement facilitates specific binding and functional activity .
Urocortin II primarily participates in receptor-mediated signaling pathways upon binding to CRF2 receptors. This interaction activates intracellular signaling cascades involving adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).
The mechanism of action of Urocortin II involves its binding to CRF2 receptors located predominantly in cardiac tissues and vascular smooth muscle. Upon activation:
Research indicates that Urocortin II enhances cardiac output and improves left ventricular function through these mechanisms, suggesting therapeutic potential for heart failure treatment .
Urocortin II has several potential applications in scientific research and medicine:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3